2-{[(Trimethylsilyl)oxy]methyl}pyridine
Description
Properties
CAS No. |
56844-69-0 |
|---|---|
Molecular Formula |
C9H15NOSi |
Molecular Weight |
181.31 g/mol |
IUPAC Name |
trimethyl(pyridin-2-ylmethoxy)silane |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)11-8-9-6-4-5-7-10-9/h4-7H,8H2,1-3H3 |
InChI Key |
BYJCBOGURGOBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chloro-2-(trimethylsilyl)pyridine
- Molecular Formula : C₈H₁₂ClNSi
- Molecular Weight : 201.72 g/mol
- Key Features :
5-Methoxy-2-(trimethylsilyl)pyridine
- Molecular Formula: C₉H₁₅NOSi
- Molecular Weight : 181.30 g/mol
- Key Features :
1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
2-Methyl-6-[(trimethylsilyl)methyl]pyridine (TMS-Py)
6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine
- Molecular Formula : C₁₂H₁₈BrN₃OSi
- Molecular Weight : 328.28 g/mol
- Key Features :
Comparative Data Table
Key Findings and Insights
Electronic Effects :
- Electron-donating groups (e.g., methoxy in 5-Methoxy-2-(trimethylsilyl)pyridine) increase pyridine’s nucleophilicity, while electron-withdrawing groups (e.g., Cl in 4-Chloro-2-(trimethylsilyl)pyridine) enhance electrophilic reactivity .
Steric Considerations :
- Bulkier substituents, such as the ethoxymethyl group in 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine, influence regioselectivity in substitution reactions .
Biological Relevance :
- Silyl-protected pyridines are prevalent in drug discovery. For example, 6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine is a key intermediate in kinase inhibitor synthesis .
Toxicity :
- Chlorinated derivatives (e.g., 4-Chloro-2-(trimethylsilyl)pyridine) exhibit moderate toxicity, necessitating stringent safety protocols .
Q & A
Q. How does the trimethylsilyl group modulate the pyridine ring’s reactivity in electrophilic substitution or cross-coupling reactions?
- Methodological Answer : The silyl group acts as a steric shield and electron donor via σ-π conjugation, directing electrophiles to the para position. Example: Fluoride-mediated sulfonylation with SO₂ yields sulfones at the pyridine’s 4-position under mild conditions (DMF, 50°C) .
- Contradiction Note : Conflicting reports on regioselectivity may arise from solvent polarity (e.g., THF vs. DMF) altering electron density distribution.
Q. What are the stability challenges of this compound under acidic/basic or aqueous conditions?
- Methodological Answer : The silyl ether is hydrolytically labile. Stability assays show decomposition in >5% H₂O (t₁/₂ <24 hrs at 25°C). Storage recommendations: Argon atmosphere, desiccated at −20°C. For reactions in protic media, in situ protection with TMSCl is advised .
Q. How can this compound serve as a precursor in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The pyridine ring coordinates Pd catalysts, enabling coupling at the 3- or 4-position. Example: Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yields biaryl derivatives. Note: Trimethylsilyl groups are stable under these conditions but require TBAF (tetrabutylammonium fluoride) for post-reaction cleavage .
Q. How should researchers resolve contradictions in reported reaction yields (e.g., substitution vs. coupling)?
- Methodological Answer : Systematic Design of Experiments (DoE) is recommended. Variables to test:
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